molecular formula C12H16ClNO4S2 B2872044 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 923807-79-8

4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B2872044
CAS No.: 923807-79-8
M. Wt: 337.83
InChI Key: SVHSWYSSFGPWDD-UHFFFAOYSA-N
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Properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(19(13,15)16)9-12(10)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHSWYSSFGPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine and a sulfonylating agent . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is used as a reagent in the synthesis of other complex molecules. It is particularly valuable in the development of new chemical entities and the study of reaction mechanisms .

Biology and Medicine: This compound is used in biological and medical research to study protein interactions and modifications. It is often employed in proteomics research to investigate the structure and function of proteins .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various compounds .

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as a reagent in chemical synthesis and proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl chloride: This compound is structurally similar but lacks the piperidin-1-ylsulfonyl group.

    Benzenesulfonyl chloride: A simpler analog without the methyl and piperidin-1-ylsulfonyl groups.

Uniqueness: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both the piperidin-1-ylsulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .

Biological Activity

4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS No. 923807-79-8) is a sulfonyl chloride compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, supported by recent research findings and case studies.

  • Molecular Formula : C12H16ClNO4S2
  • Molecular Weight : 337.84 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound and its derivatives. The following sections summarize key findings regarding its pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, a study synthesized several Schiff bases from related sulfonyl chlorides, demonstrating effective inhibition against various bacterial strains .

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundBacterial StrainInhibition Zone (mm)
PV1E. coli15
PV2S. aureus18
PV3P. aeruginosa12
PV4K. pneumoniae20

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. A study reported that certain synthesized derivatives demonstrated significant antifungal effects against Candida species, suggesting potential therapeutic applications in treating fungal infections .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of the compound were evaluated through various assays. The results indicated a dose-dependent reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Assessment

CompoundDose (mg/kg)Inflammation Reduction (%)
PV15030
PV210050
PV320070

Antitumor Activity

The antitumor potential of this compound has been investigated using various cancer cell lines. A recent study utilized the SRB assay to assess cytotoxicity against several cancer types, including HeLa and A549 cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting their potential as anticancer agents .

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
PV1HeLa15
PV2A54920
PV3HT-2925

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Study on Antibacterial Effects : A comprehensive evaluation of synthesized sulfonamide derivatives showed promising antibacterial activity against multi-drug resistant strains, suggesting a potential for development into new antibiotics .
  • Antifungal Research : Another study focused on the antifungal properties of related compounds demonstrated efficacy against azole-resistant Candida strains, indicating a significant advancement in antifungal therapy options .
  • Cytotoxicity Analysis : A detailed cytotoxicity assessment revealed that compounds derived from sulfonyl chlorides could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

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